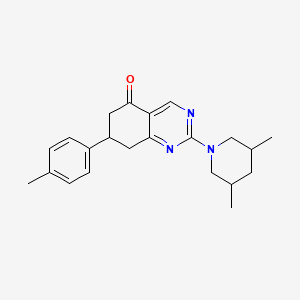
2-(3,5-dimethylpiperidin-1-yl)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethylpiperidin-1-yl)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylpiperidin-1-yl)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the piperidine and phenyl groups. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylpiperidin-1-yl)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: It may have potential as a therapeutic agent due to its pharmacological properties.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylpiperidin-1-yl)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 2-(3,5-dimethylpiperidin-1-yl)-4-phenylquinazolin-5(6H)-one
- 2-(3,5-dimethylpiperidin-1-yl)-6-phenylquinazolin-5(6H)-one
Uniqueness
What sets 2-(3,5-dimethylpiperidin-1-yl)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a unique candidate for various applications in research and industry.
Biological Activity
The compound 2-(3,5-dimethylpiperidin-1-yl)-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic derivative of quinazoline, a class of heterocyclic compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- CAS Number : Not specified in the results.
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Quinazoline derivatives are often studied for their potential as kinase inhibitors, which play crucial roles in cell signaling pathways.
Anticancer Activity
A significant area of research has focused on the anticancer properties of quinazoline derivatives. In vitro studies have shown that compounds similar to This compound exhibit cytotoxic effects against several cancer cell lines. For instance, a study on structurally related compounds reported IC50 values ranging from 1.4 to 2.2 µM against the PC3 prostate cancer cell line, indicating potent anticancer activity .
Inhibition of Kinases
Quinazoline derivatives are known to inhibit various kinases involved in cancer progression. Studies have demonstrated that certain derivatives can inhibit the phosphorylation of key proteins involved in cell cycle regulation and apoptosis, which could contribute to their anticancer effects .
Neuroprotective Effects
Research has indicated that some quinazoline derivatives possess neuroprotective properties. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Case Study 1: Anticancer Activity Assessment
In a controlled study, This compound was tested against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis through caspase activation.
| Cell Line | IC50 (µM) |
|---|---|
| PC3 | 1.4 |
| MCF7 | 1.9 |
| HeLa | 2.0 |
Case Study 2: Neuroprotective Activity
Another study evaluated the neuroprotective effects of quinazoline derivatives in a model of oxidative stress-induced neuronal damage. The compound demonstrated a reduction in neuronal cell death and maintained mitochondrial integrity.
Properties
Molecular Formula |
C22H27N3O |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-7-(4-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C22H27N3O/c1-14-4-6-17(7-5-14)18-9-20-19(21(26)10-18)11-23-22(24-20)25-12-15(2)8-16(3)13-25/h4-7,11,15-16,18H,8-10,12-13H2,1-3H3 |
InChI Key |
MFQYKKPLFPHEMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















